Pyrantel pamoate
Pyrantel pamoate
Pyrantel pamoate is an odorless light yellow to tan crystalline powder. Tasteless. Used medicinally against nematodes in animals.
Pyrantel pamoate is an organic molecular entity.
Broad spectrum antinematodal anthelmintic used also in veterinary medicine.
See also: Pyrantel (has active moiety); Praziquantel; Pyrantel Pamoate (component of); Ivermectin; Pyrantel Pamoate (component of) ... View More ...
Pyrantel pamoate is an organic molecular entity.
Broad spectrum antinematodal anthelmintic used also in veterinary medicine.
See also: Pyrantel (has active moiety); Praziquantel; Pyrantel Pamoate (component of); Ivermectin; Pyrantel Pamoate (component of) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
22204-24-6
VCID:
VC0540687
InChI:
InChI=1S/C23H16O6.C11H14N2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-6,9H,3,7-8H2,1H3/b;6-5+
SMILES:
CN1CCCN=C1C=CC2=CC=CS2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Molecular Formula:
C23H16O6.C11H14N2S
C34H30N2O6S
C34H30N2O6S
Molecular Weight:
594.7 g/mol
Pyrantel pamoate
CAS No.: 22204-24-6
Cat. No.: VC0540687
Molecular Formula: C23H16O6.C11H14N2S
C34H30N2O6S
Molecular Weight: 594.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Pyrantel pamoate is an odorless light yellow to tan crystalline powder. Tasteless. Used medicinally against nematodes in animals. Pyrantel pamoate is an organic molecular entity. Broad spectrum antinematodal anthelmintic used also in veterinary medicine. See also: Pyrantel (has active moiety); Praziquantel; Pyrantel Pamoate (component of); Ivermectin; Pyrantel Pamoate (component of) ... View More ... |
|---|---|
| CAS No. | 22204-24-6 |
| Molecular Formula | C23H16O6.C11H14N2S C34H30N2O6S |
| Molecular Weight | 594.7 g/mol |
| IUPAC Name | 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine |
| Standard InChI | InChI=1S/C23H16O6.C11H14N2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-6,9H,3,7-8H2,1H3/b;6-5+ |
| Standard InChI Key | AQXXZDYPVDOQEE-MXDQRGINSA-N |
| Isomeric SMILES | CN1CCCN=C1/C=C/C2=CC=CS2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
| SMILES | CN1CCCN=C1C=CC2=CC=CS2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
| Canonical SMILES | CN1CCCN=C1C=CC2=CC=CS2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
| Appearance | Solid powder |
| Melting Point | 511 to 513 °F (decomposes) (NTP, 1992) |
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